N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzamide.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Studied for its potential anticancer properties, particularly as a tubulin polymerization inhibitor.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . Molecular modeling studies suggest that the compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide can be compared with other naphthalene derivatives and nitrobenzamide compounds:
Similar Compounds: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, 1-(4-methoxynaphthalen-1-yl)ethan-1-one
Uniqueness: The presence of both methoxy and nitrobenzamide groups in this compound provides a unique combination of chemical properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-11-10-16(14-4-2-3-5-15(14)17)19-18(21)12-6-8-13(9-7-12)20(22)23/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWSVLMUXDXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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